![molecular formula C9H8F2O3 B15320166 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid CAS No. 2792161-66-9](/img/structure/B15320166.png)
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid is an organic compound characterized by the presence of benzoic acid substituted with a hydroxyethyl group and two fluorine atoms. The stereochemistry is specified as (1S), indicating the spatial orientation of the hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves a series of steps starting with a benzoic acid derivative, such as methyl benzoate or benzoic acid itself. Introducing the difluorohydroxyethyl group requires selective fluorination reactions, often using difluoroacetic acid or its derivatives.
Industrial Production Methods: In an industrial setting, production leverages cost-effective reagents and scalable methods. High-efficiency catalysts and solvent systems that minimize environmental impact are preferred. Reaction optimization focuses on achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: When subjected to oxidation, this compound may form a difluoro-benzoquinone derivative.
Reduction: Reduction processes typically target the carboxyl group, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydride donors like lithium aluminum hydride.
Substitution: Friedel-Crafts acylation utilizing AlCl3 as a catalyst.
Major Products:
Oxidation: Difluoro-benzoquinone derivatives.
Reduction: Difluoro-benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, creating complex molecules for pharmaceuticals and agrochemicals. Biology: Potential use in studying enzyme interactions and metabolic pathways. Medicine: Investigated for anti-inflammatory properties and potential use in drug formulation. Industry: Applied in the synthesis of advanced materials and coatings, benefiting from its unique chemical properties.
Mechanism of Action
The compound exerts effects through specific interactions with molecular targets, often involving hydrogen bonding and halogen interactions. It can inhibit or activate enzymes, disrupt metabolic pathways, or serve as a ligand in receptor binding studies.
Comparison with Similar Compounds
Fluoroethylbenzoic acids
Difluorobenzoic acids
Hydroxyethylbenzoic acids
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid stands out due to the combination of its difluorinated and hydroxyethyl substituents, which influence its chemical behavior and application spectrum.
Properties
CAS No. |
2792161-66-9 |
|---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)7(12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8,12H,(H,13,14)/t7-/m0/s1 |
InChI Key |
BINDKUNWJAPUSV-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)F)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


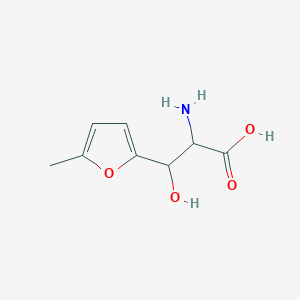
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
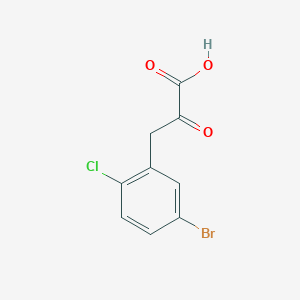
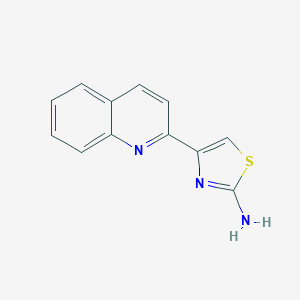
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
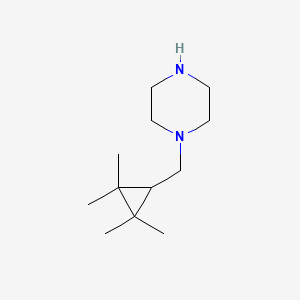


![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
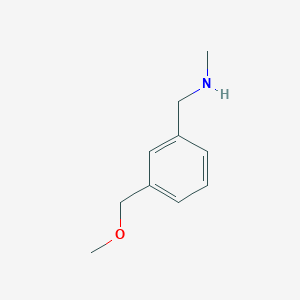
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)


![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
